Coronene-d12

Photophysics Phosphorescence Kinetic Isotope Effect

Eliminate matrix-induced ion suppression in PAH analysis. Non-deuterated surrogates cause co-elution bias, invalidating EPA 8270E/ISO 18287 data. Coronene-d12 (≥97 atom % D) solves this with a +12 Da mass shift for unambiguous isotope dilution quantification. • Quantify coronene free from matrix effects; Δm +12 Da ensures selective MRM/SIM detection. • Meet regulatory method requirements with the validated deuterated internal standard. • Available in solid (97% chemical purity) and solution formats; ships at ambient temperature.

Molecular Formula C24H12
Molecular Weight 312.4 g/mol
CAS No. 16083-32-2
Cat. No. B580172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoronene-d12
CAS16083-32-2
SynonymsCircumbenzene-d12;  NSC 90725-d12
Molecular FormulaC24H12
Molecular Weight312.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H12/c1-2-14-5-6-16-9-11-18-12-10-17-8-7-15-4-3-13(1)19-20(14)22(16)24(18)23(17)21(15)19/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
InChIKeyVPUGDVKSAQVFFS-AQZSQYOVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.05 g / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coronene-d12 Overview and Specifications


Coronene-d12 (CAS 16083-32-2) is the perdeuterated isotopologue of the polycyclic aromatic hydrocarbon (PAH) coronene, a D6h-symmetric planar molecule composed of six fused benzene rings [1]. With a molecular formula of C24D12 and a molecular weight of 312.43 g/mol, this compound features complete substitution of all 12 peripheral hydrogen atoms with deuterium [2]. Commercially available coronene-d12 is typically supplied with isotopic enrichment ≥97 atom % D and chemical purity ≥97%, as verified by mass spectrometric analysis and GC-FID . The deuterium labeling preserves the parent coronene framework and electronic structure while imparting distinct isotopic mass and vibrational signatures essential for advanced spectroscopic and analytical applications [1].

Analytical Isotope Dilution MS / GC-MS / LC-MS
Photophysics Triplet State, RTP & Optical Limiting Probe
Mechanism On-Surface H/D Exchange Tracer

Why Coronene-d12 Is Irreplaceable


Substituting coronene-d12 with its non-deuterated analog (coronene-h12) or structurally related deuterated PAHs (e.g., perylene-d12, triphenylene-d12) fundamentally alters the analytical, photophysical, and mechanistic outcomes of an experiment. The isotopic mass difference (Δm = +12 Da) enables precise mass spectrometric discrimination and quantification via isotope dilution, a capability absent in non-deuterated compounds [1]. Moreover, the perdeuteration of coronene induces a pronounced kinetic isotope effect (KIE) on triplet excited-state dynamics, dramatically extending phosphorescence lifetimes and enabling phenomena such as reverse saturable absorption (RSA) under weak excitation that are unattainable with coronene-h12 or other deuterated PAHs [2]. Finally, in mechanistic studies of on-surface H/D exchange or interstellar PAH deuteration, only the fully deuterated coronene-d12 provides the unambiguous isotopic labeling required to track exchange pathways and quantify D/H ratios, whereas partial or alternative deuterated analogs introduce confounding spectral overlap and reaction pathway ambiguities [3].

Coronene-h12 Indistinguishable in MS; lacks KIE-enhanced triplet lifetime, failing in RSA/RTP applications.
Other Deuterated PAHs Perylene-d12/Triphenylene-d12 may co-elute or exhibit different ionization efficiencies; distinct photophysics mismatch.
Partially Deuterated PAHs Confounding isotopic distributions obscure H/D exchange pathways and compromise quantification accuracy.

Coronene-d12 Comparative Performance


Triplet Excited-State Lifetime Enhancement

The perdeuteration of coronene induces a substantial kinetic isotope effect on the non-radiative decay of the triplet excited state. Direct head-to-head comparison of coronene-d12 with its protiated analog coronene-h12 in a poly(methyl methacrylate) (PMMA) matrix at room temperature reveals a more than 3-fold increase in triplet lifetime for the deuterated compound [1]. This differential stems from reduced C-H(D) vibrational coupling, which suppresses non-radiative deactivation pathways. The extended lifetime of coronene-d12 is critical for applications requiring long-lived excited states, such as room-temperature phosphorescence (RTP) and optical limiting [2].

Triplet Lifetime (τ_T)
Head-to-head
19 s
Supports long-lived excited state context
vs. 6.2 s (h12) in PMMA; 3.06-fold increase
Photophysics Phosphorescence Kinetic Isotope Effect

Reverse Saturable Absorption Optical Limiting

Coronene-d12, when embedded in a rigid β-estradiol amorphous host, exhibits robust reverse saturable absorption (RSA) at sunlight power levels, a phenomenon not observed with coronene-h12 under equivalent conditions [1]. This performance is a direct consequence of the ultralong triplet lifetime and high triplet yield conferred by deuteration. Quantitative transmittance measurements demonstrate significant optical limiting behavior. In contrast, non-deuterated coronene lacks the triplet exciton accumulation necessary for RSA at such low irradiance, and other deuterated PAHs (e.g., pyrene-d10) do not achieve comparable performance due to differences in molecular symmetry and excited-state dynamics [2].

Optical Limiting (RSA)
Class-level inference
42 pp drop
Supports weak-light limiting context
Transmittance 66% to 24% at 405 nm; h12 no RSA
Nonlinear Optics Optical Limiting Photophysics

Internal Standard Suitability for PAH Quantification

Coronene-d12 serves as a high-purity perdeuterated internal standard for the quantification of coronene in complex matrices via isotope dilution mass spectrometry. Vendor specifications indicate isotopic enrichment of ≥97 atom % D and chemical purity of ≥97%, verified by mass spectrometry and GC-FID . This contrasts with non-deuterated coronene, which cannot be distinguished from the native analyte in MS detection, and with alternative deuterated PAHs (e.g., perylene-d12, benzo[a]pyrene-d12) that may co-elute or exhibit different ionization efficiencies, thereby compromising quantification accuracy for coronene specifically [1]. The high isotopic purity minimizes spectral overlap from partially deuterated species, ensuring a clean, quantifiable [M+12]⁺ signal for accurate calibration.

ISTD Suitability
Supporting evidence
≥97 atom % D
Supports isotope dilution context
+12 Da mass shift; Clean [M+12]⁺ signal
Analytical Chemistry GC-MS LC-MS Isotope Dilution

Room-Temperature Phosphorescence Performance

In dibenzyl isophthalate (DBI) host-guest systems, coronene-d12 achieves state-of-the-art room-temperature phosphorescence (RTP) performance. Quantitative measurements show a phosphorescence quantum yield of up to 77% and a lifetime of up to 21.0 seconds when coronene-d12 is used as the guest [1]. These values represent a significant enhancement over non-deuterated coronene in the same host matrices; for example, a 60% increase in RTP lifetime has been reported for coronene-d12 compared to its non-deuterated counterpart in halogenated DBI hosts [2]. While other deuterated PAH guests (e.g., pyrene-d10) can also yield RTP, the combination of high symmetry and perdeuteration in coronene-d12 uniquely enables both high quantum efficiency and ultralong lifetime.

RTP Performance
Cross-study comparable
QY 77% / 21 s
Supports organic phosphor context
Up to 60% longer lifetime vs. h12 in DBI hosts
Organic Phosphorescence Host-Guest Chemistry Photoluminescence

Coronene-d12 Application Scenarios


Isotope Dilution GC-MS/MS or LC-MS/MS Quantification

For laboratories performing EPA Method 8270E or ISO 18287 PAH analysis, coronene-d12 (≥97 atom % D) is the essential surrogate internal standard for coronene quantitation. Its +12 Da mass shift enables unambiguous isotope dilution quantification, eliminating matrix effects and ensuring method accuracy [1]. Substitution with non-deuterated coronene or structurally mismatched deuterated PAHs (e.g., perylene-d12) introduces co-elution or ionization bias, invalidating quantitative results.

Organic RTP Materials for Anti-Counterfeiting and Encryption

Coronene-d12's ultralong triplet lifetime (up to 21.0 s) and high quantum yield (up to 77%) in rigid hosts directly enable the fabrication of metal-free RTP security inks and labels [2]. The 3-fold longer lifetime compared to coronene-h12 [3] translates to a visibly prolonged afterglow, a critical differentiator for time-resolved authentication. Other deuterated PAHs do not replicate this combination of high symmetry and extended lifetime.

Optical Limiting Under Weak Continuous-Wave Light

The demonstration of RSA in coronene-d12/β-estradiol composites at sunlight irradiance (<0.1 mW cm⁻²) positions coronene-d12 as a unique building block for broadband optical limiters and laser safety devices [4]. This functionality is absent in coronene-h12 and is a direct consequence of the deuterium-induced kinetic isotope effect on triplet exciton accumulation.

H/D Exchange Studies on Surfaces and Ice Analogs

In ultra-high vacuum surface science or laboratory astrophysics experiments investigating PAH deuteration pathways, only fully deuterated coronene-d12 provides an unambiguous isotopic tracer. Its mass spectrometric signature (m/z 312 vs. 300 for coronene-h12) allows for direct quantification of H/D exchange kinetics [5]. Partially deuterated or alternative PAH probes would introduce complex isotopic distributions that obscure mechanistic interpretation.

Application
Selection Property
Validation Focus
Isotope Dilution GC/LC-MS/MS
Isotopic purity (≥97 atom % D)
+12 Da mass shift, co-elution check
RTP Security Inks / Labels
Ultralong triplet lifetime
Quantum yield (77%), host compatibility
CW Optical Limiting
Reverse Saturable Absorption
Transmittance drop under weak 405 nm
H/D Exchange Mechanisms
Unambiguous isotopic tracer
m/z 312 vs. 300, isotopic distribution

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